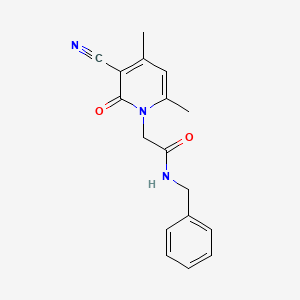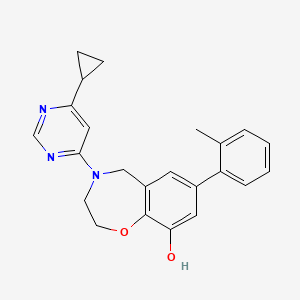![molecular formula C17H26N2O4S B5337461 1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide, also known as EPEPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPEPC belongs to the class of piperidinecarboxamide compounds and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain and inflammation. By blocking TRPV1, this compound may reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, this compound has been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Moreover, this compound has been shown to affect the levels of cytokines, which are involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit its effects at low concentrations, making it a valuable tool in studying the mechanisms of pain, inflammation, and anxiety. Moreover, this compound has been shown to be selective for TRPV1, making it a valuable tool in studying the role of TRPV1 in various physiological processes.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer this compound to animal models, and may require the use of solvents or other delivery methods. Moreover, the limited availability of this compound may make it challenging to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide. One direction is to explore the potential therapeutic effects of this compound in other medical conditions, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to study the long-term effects of this compound on the immune system and other physiological processes. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other ion channels and neurotransmitter systems.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. Moreover, this compound has been shown to affect the levels of various neurotransmitters and cytokines. Despite its limitations, this compound remains a valuable tool in studying the mechanisms of pain, inflammation, and anxiety, and has several future directions for research.
Métodos De Síntesis
The synthesis of 1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide involves the reaction of 1-(2-methoxyphenyl)ethylamine with ethylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound. The overall yield of this compound is approximately 40%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide has been shown to exhibit potential therapeutic effects in various medical conditions, including pain, inflammation, and anxiety. In a study conducted by Kato et al., this compound was found to have analgesic effects in mice models of neuropathic pain. Similarly, this compound was shown to have anti-inflammatory effects in a study conducted by Yamaoka et al. on rat models of acute inflammation. Moreover, this compound was found to have anxiolytic effects in a study conducted by Ohta et al. on rat models of anxiety.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-[1-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-7-8-14(12-19)17(20)18-13(2)15-9-5-6-10-16(15)23-3/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFNRNIMQALHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5337390.png)
![2-[2-(3-methyl-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5337393.png)

![2-(5-chloro-1,3-benzoxazol-2-yl)-3-{[4-(1-piperidinylsulfonyl)phenyl]amino}acrylonitrile](/img/structure/B5337403.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydroxypropyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5337412.png)
![2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5337419.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5337426.png)
![2-(2-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5337440.png)
![methyl 7-(4-ethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5337443.png)
![2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5337448.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5337453.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5337473.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5337475.png)

